molecular formula C18H21F3N2O5 B1629427 L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate salt CAS No. 191723-53-2

L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate salt

Cat. No. B1629427
M. Wt: 402.4 g/mol
InChI Key: XPPJTDCCTDQORL-UXZWUECBSA-N
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Description

“L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate salt” is a chemical compound with the empirical formula C16H20N2O3 · C2HF3O2 . It has a molecular weight of 402.36 .


Molecular Structure Analysis

The SMILES string for this compound is OC(=O)C(F)(F)F.CCC@HC@HC(=O)Nc1ccc2C(C)=CC(=O)Oc2c1 . This provides a textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is stored at a temperature of -20°C .

Scientific Research Applications

Synthesis of Bioactive Molecules

L-Isoleucine-7-amido-4-methylcoumarin and its derivatives are instrumental in the synthesis of bioactive molecules, such as narciclasine and lycoricidine analogs, with potential antitumor activities. For example, the condensation of functionalized o-toluamide anions on carbohydrate-derived lactones, followed by intramolecular aldol cyclization, has been utilized to synthesize enantiomerically pure 2-arylcyclohexenones, which are key intermediates in producing compounds with no antitumor activity as bioactive agents (Said Ibn-Ahmed et al., 2004).

Enzymatic Activity Studies

Compounds like L-Isoleucine-7-amido-4-methylcoumarin are used in assays to study enzymatic activities. For instance, microplate fluorimetric assays for soil leucine aminopeptidase activity do not require alkalization before fluorescence reading, simplifying and standardizing the assay process (Ji-peng Wang et al., 2019). Furthermore, fluorogenic peptides containing arginine-MCA as the carboxyl-terminus have been identified as specific substrates for enzymes like alpha-thrombin and urokinase, facilitating the development of sensitive fluorescence assays for these enzymes (T. Morita et al., 1977).

Fluorogenic Substrates for Assays

The design of novel HIV protease inhibitors has leveraged the structural insights from peptide-derived and nonpeptidic inhibitors, including compounds based on 4-hydroxycoumarins, to develop nonpeptidic inhibitors with improved enzyme-binding affinity. This research showcases the potential of carboxamide-functionalized 4-hydroxycoumarins as potent HIV protease inhibitors (S. Thaisrivongs et al., 1995). Additionally, L-Arginine-4-methylcoumaryl-7-amide (L-Arg-MCA) and its derivatives serve as useful fluorogenic substrates for the sensitive determination of trypsin and papain, highlighting their importance in developing fluorescence assays for these enzymes (Y. Kanaoka et al., 1977).

properties

IUPAC Name

(2S,3S)-2-amino-3-methyl-N-(4-methyl-2-oxochromen-7-yl)pentanamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3.C2HF3O2/c1-4-9(2)15(17)16(20)18-11-5-6-12-10(3)7-14(19)21-13(12)8-11;3-2(4,5)1(6)7/h5-9,15H,4,17H2,1-3H3,(H,18,20);(H,6,7)/t9-,15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPJTDCCTDQORL-UXZWUECBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10647384
Record name Trifluoroacetic acid--N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-isoleucinamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate salt

CAS RN

191723-53-2
Record name Trifluoroacetic acid--N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-isoleucinamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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